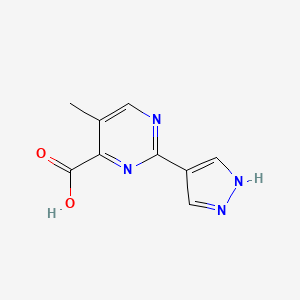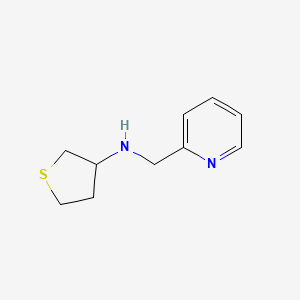![molecular formula C10H17Br B13191819 2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)
2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane typically involves the bromination of 2-ethylbicyclo[2.2.1]heptane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the bicyclic ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals due to its unique bicyclic structure.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane largely depends on the type of reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s bicyclic structure can influence its reactivity and interaction with other molecules, making it a versatile intermediate in various chemical transformations .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the ethyl group, making it less sterically hindered.
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-(Bromomethyl)-2-methylbicyclo[2.2.1]heptane: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl and an ethyl group on the bicyclic framework.
特性
分子式 |
C10H17Br |
|---|---|
分子量 |
217.15 g/mol |
IUPAC名 |
2-(bromomethyl)-2-ethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c1-2-10(7-11)6-8-3-4-9(10)5-8/h8-9H,2-7H2,1H3 |
InChIキー |
RXPQIXALJKLQAI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2CCC1C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
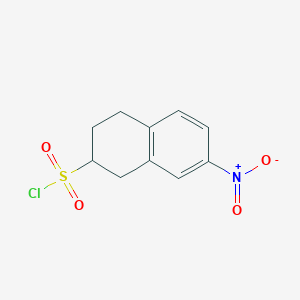
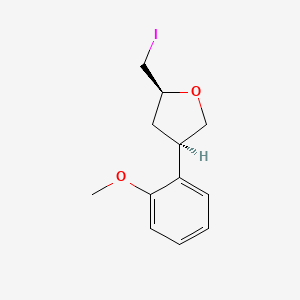


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
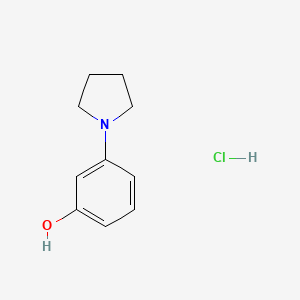
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
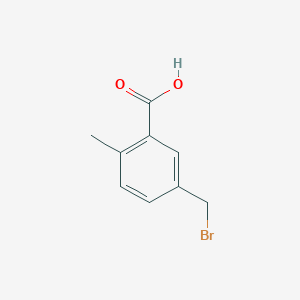
![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
